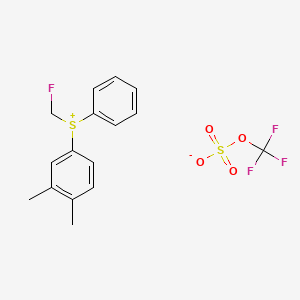![molecular formula C17H27BrO2Si B11827124 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]fenil]etanona es un compuesto químico con la fórmula molecular C17H27BrO2Si y un peso molecular de 371.38 g/mol. Se utiliza a menudo como bloque de construcción en la síntesis orgánica y tiene aplicaciones en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]fenil]etanona suele implicar la bromación de 1-[4-[[tris(1-methylethyl)silyl]oxy]fenil]etanona. La reacción se lleva a cabo en condiciones controladas para asegurar la bromación selectiva en la posición deseada.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]fenil]etanona puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos.
Reacciones de oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran este compuesto incluyen nucleófilos fuertes para reacciones de sustitución y agentes oxidantes o reductores para reacciones redox.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo empleado.
Aplicaciones Científicas De Investigación
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]fenil]etanona se utiliza en varias aplicaciones de investigación científica, que incluyen:
Síntesis orgánica: Como bloque de construcción para la síntesis de moléculas más complejas.
Investigación farmacéutica: Como intermedio en la síntesis de posibles candidatos a fármacos.
Ciencia de materiales: En el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
su reactividad se debe principalmente a la presencia del átomo de bromo, que puede participar en varias reacciones químicas.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]fenil]etanona incluyen:
- 2-Bromo-1-[4-(metilsulfonil)fenil]etanona
- Ácido bórico, B-[4-[2-[tris(1-methylethyl)silyl]etinil]fenil]
Unicidad
La singularidad de 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]fenil]etanona radica en su estructura específica, que incluye un átomo de bromo y un grupo tris(1-methylethyl)silyl. Esta combinación confiere reactividad y propiedades únicas al compuesto, lo que lo hace valioso en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C17H27BrO2Si |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-bromo-1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H27BrO2Si/c1-12(2)21(13(3)4,14(5)6)20-16-9-7-15(8-10-16)17(19)11-18/h7-10,12-14H,11H2,1-6H3 |
Clave InChI |
CAAHQTGBKGJPES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)


![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)

![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)

![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
